molecular formula C3H4ClFO3S B6604815 3-sulfopropanoyl chloride CAS No. 2138252-72-7

3-sulfopropanoyl chloride

Cat. No. B6604815
CAS RN: 2138252-72-7
M. Wt: 174.58 g/mol
InChI Key: RCBWILIUZQOTKU-UHFFFAOYSA-N
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Description

3-Sulfopropanoyl chloride, also known as 3-chloropropanoyl sulfonic acid, is a chlorinated organic compound used in a variety of industrial and scientific applications. It is a highly reactive compound that has been used in the synthesis of pharmaceuticals, polymers, and other compounds. This compound is also used in the synthesis of polymers and other compounds, such as polyvinyl chloride, polyethylene, polypropylene, polystyrene, and polytetrafluoroethylene. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Furthermore, 3-sulfopropanoyl chloride is used in the synthesis of a variety of detergents, surfactants, and other cleaning agents.

Mechanism of Action

The mechanism of action of 3-sulfopropanoyl chloride is not fully understood. However, it is believed that the compound reacts with the active sites of proteins, enzymes, and other molecules. This reaction can lead to the formation of new compounds, which can then be used in various applications. It is also believed that the compound can interact with the cell membrane, allowing it to pass through and interact with the cell’s interior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-sulfopropanoyl chloride are not fully understood. However, it is known that the compound is highly reactive and can interact with proteins, enzymes, and other molecules. This interaction can lead to the formation of new compounds, which can then be used in various applications. Furthermore, the compound can interact with the cell membrane, allowing it to pass through and interact with the cell’s interior.

Advantages and Limitations for Lab Experiments

The advantages of using 3-sulfopropanoyl chloride for lab experiments include its high reactivity and its ability to interact with proteins, enzymes, and other molecules. Furthermore, the compound is relatively easy to synthesize, and it is relatively inexpensive.
The limitations of using 3-sulfopropanoyl chloride for lab experiments include its toxicity and the fact that it is a highly reactive compound. Furthermore, the compound is highly corrosive and can cause damage to laboratory equipment if not handled properly.

Future Directions

For the use of 3-sulfopropanoyl chloride include its use in the synthesis of pharmaceuticals, polymers, and other compounds. Furthermore, the compound can be used in the synthesis of a variety of detergents, surfactants, and other cleaning agents. Additionally, the compound can be used in the synthesis of materials for use in medical and industrial applications. Finally, the compound can be used in the synthesis of materials for use in the development of new technologies.

Synthesis Methods

3-Sulfopropanoyl chloride is synthesized from the reaction of propionic acid and thionyl chloride. In this reaction, the thionyl chloride reacts with the propionic acid to form 3-sulfopropanoyl chlorideanoyl sulfonic acid. This reaction is carried out in the presence of a catalyst, such as aluminum chloride or zinc chloride. The reaction is exothermic, meaning that it produces heat. The reaction can be carried out at temperatures ranging from -20°C to +100°C. The reaction is typically carried out in a closed system, as the reaction produces toxic fumes.

Scientific Research Applications

3-Sulfopropanoyl chloride has been used in a variety of scientific research applications. For example, it has been used in the synthesis of polymers, such as polyvinyl chloride, polyethylene, polypropylene, polystyrene, and polytetrafluoroethylene. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Furthermore, 3-sulfopropanoyl chloride has been used in the synthesis of a variety of detergents, surfactants, and other cleaning agents.

properties

IUPAC Name

3-fluorosulfonylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO3S/c4-3(6)1-2-9(5,7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBWILIUZQOTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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